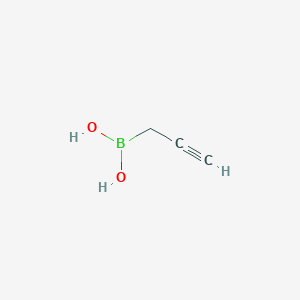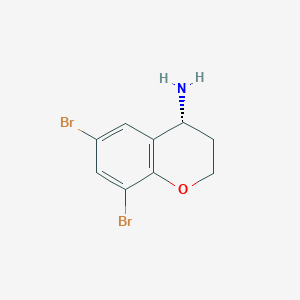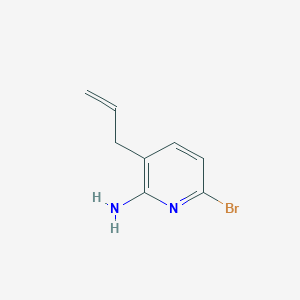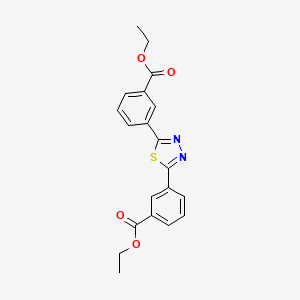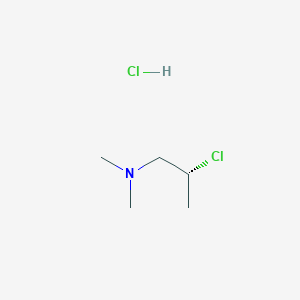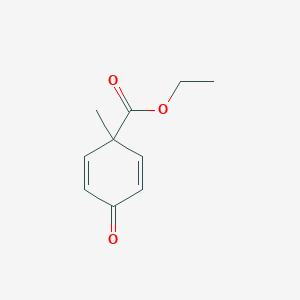
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with an ethyl ester and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, forming the diethyl ester of 2,4-diacetyl pentane. This precursor undergoes cyclization upon treatment with a base, followed by heating to yield the desired compound .
Another method involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine, leading to the formation of the same intermediate diethyl ester, which then cyclizes to form the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 1-methyl-4-hydroxycyclohexa-2,5-dienecarboxylate.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexadiene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
科学研究应用
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: This compound has a similar structure but differs in the position of the double bond and the methyl group.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate: This compound has a saturated cyclohexane ring and a different arrangement of functional groups.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
ethyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h4-7H,3H2,1-2H3 |
InChI 键 |
IIMMQDLVQXHQBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C=CC(=O)C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


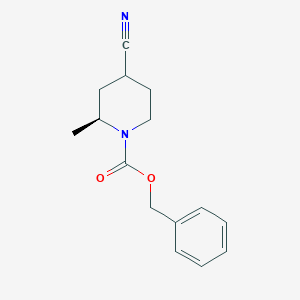
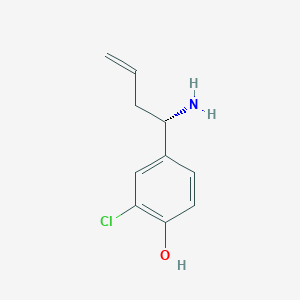
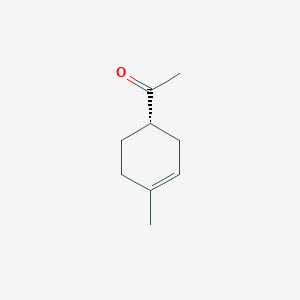

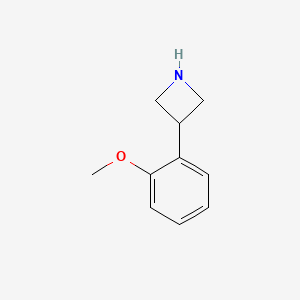
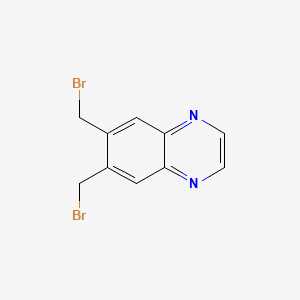
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
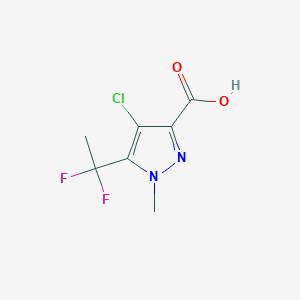
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
